N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide
Description
N-[1-(1H-Benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a benzimidazole derivative characterized by a benzimidazole core linked to an ethyl group substituted with a 2-methoxyacetamide moiety. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The methoxyacetamide group introduces electron-donating and steric effects, which can modulate solubility, bioavailability, and target interactions. This compound’s structural uniqueness lies in the combination of a planar benzimidazole ring with a flexible methoxyethylacetamide side chain, enabling versatile binding to biological targets while maintaining metabolic stability .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(13-11(16)7-17-2)12-14-9-5-3-4-6-10(9)15-12/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVYEPKTCPHMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the methoxyacetamide group . One common synthetic route involves the reaction of 1,2-phenylenediamine with acetaldehyde to form the benzimidazole core, which is then reacted with methoxyacetyl chloride to yield the final product . The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Biological Applications
The biological applications of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide are extensive:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
2. Antiparasitic Effects
The compound has been investigated for its antiparasitic activities. It has shown promise in inhibiting the growth of parasites, which could lead to new treatments for parasitic infections .
3. Anticancer Properties
this compound has been explored for its anticancer potential. Its mechanism involves disrupting tubulin polymerization, which is crucial for cancer cell division. Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines, including breast cancer cells .
4. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to modulate inflammatory pathways is currently under investigation .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, in cancer therapy, the compound may inhibit the proliferation of cancer cells by interfering with DNA synthesis and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit varied pharmacological profiles depending on substituent patterns. Below is a detailed comparison of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide with structurally related compounds:
Structural and Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Insights
- Solubility: Methoxy groups generally enhance water solubility compared to halogenated analogs (e.g., chloroacetamide), but less so than dimethylaminoethyl groups .
- Target Selectivity : The ethyl-methoxyacetamide chain in the target compound may offer a balance between rigidity and flexibility, enabling selective binding to kinases or DNA repair enzymes, as seen in other benzimidazoles .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Compounds in this class are known for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 850923-40-9 |
| Molecular Formula | C12H15N3O2 |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | SHQRNKZYJPSSKL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can disrupt essential biological pathways in microorganisms or cancer cells, leading to growth inhibition or cell death .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies evaluating its efficacy:
- The compound demonstrated an LC50 (lethal concentration for 50% of cells) in the nanomolar range across multiple human cancer cell lines.
- It was particularly effective against neuroblastoma and glioblastoma cells, with reported LC50 values significantly lower than those of existing chemotherapeutic agents .
Antimicrobial and Antiparasitic Properties
Benzimidazole derivatives, including this compound, have been investigated for their antimicrobial and antiparasitic properties:
- In vitro studies have shown that it exhibits activity against a range of bacterial strains and parasites, potentially making it a candidate for treating infections resistant to conventional therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- It may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, suggesting a role in managing conditions characterized by excessive inflammation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on U87 glioblastoma cells showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. Morphological changes indicative of apoptosis were observed, reinforcing its potential as an anticancer agent .
- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics. This suggests its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the common synthetic routes for N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example:
- Step 1: Condensation of 2-ethylbenzimidazole with chloroacetamide derivatives under basic conditions (e.g., NaOH/EtOH).
- Step 2: Methoxy group introduction via nucleophilic substitution or coupling agents like carbodiimides .
Optimization: - Temperature control: Reflux in chloroform (6 hours, ~60°C) improves yield while minimizing side reactions .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
- By-product reduction: Column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. Which spectroscopic techniques are employed for structural elucidation, and how are data interpreted?
Methodological Answer:
- X-ray crystallography: Resolves 3D structure and hydrogen-bonding networks. For example, SHELX software refines diffraction data to determine bond angles and dihedral angles (e.g., N–C–C–C = −100.3°) .
- NMR spectroscopy: H NMR (500 MHz, DMSO-d6) identifies methoxy protons (δ ~3.76 ppm) and benzimidazole aromatic protons (δ 7.01–7.73 ppm) .
- IR spectroscopy: Peaks at 1668 cm (amide C=O) and 1267 cm (C–O–CH) confirm functional groups .
Q. What are the key challenges in purifying this compound, and what chromatographic methods are effective?
Methodological Answer:
- Challenges:
- Low solubility in non-polar solvents due to the polar acetamide group.
- Co-elution of by-products with similar polarity.
- Solutions:
- Flash chromatography: Use gradient elution (hexane → ethyl acetate) to separate impurities .
- Recrystallization: Ethanol/water (80:20) yields high-purity crystals suitable for X-ray studies .
Advanced Research Questions
Q. How can computational models predict hydrogen bonding patterns and crystal packing of this compound?
Methodological Answer:
- Software tools: SHELXL refines crystallographic data to map intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) .
- Graph set analysis: Classifies hydrogen-bonding motifs (e.g., dimers) to predict crystal stability .
- Molecular dynamics simulations: Assess packing efficiency by modeling van der Waals interactions and π-stacking of the benzimidazole ring .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?
Methodological Answer:
- Cross-validation: Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental values to identify discrepancies .
- Error sources:
Q. What in vitro assays are suitable for evaluating biological activity, considering structural analogs?
Methodological Answer:
- Antimicrobial assays: Broth microdilution (MIC) against S. aureus and E. coli, using benzimidazole derivatives as positive controls (e.g., albendazole) .
- Anticancer screening: MTT assay on HeLa cells, comparing IC values with analogs like 2-substituted benzothiazoles .
- Enzyme inhibition: Fluorescence-based assays targeting tyrosine kinases or topoisomerases, correlating activity with methoxy group orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
